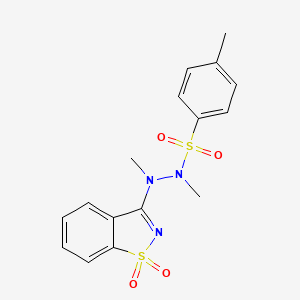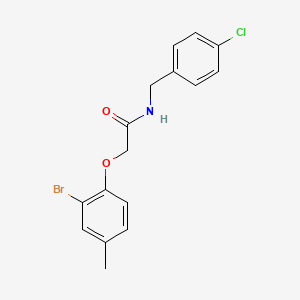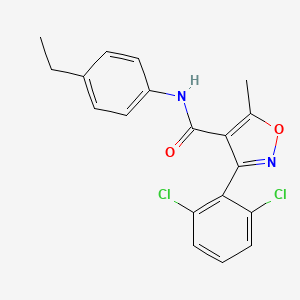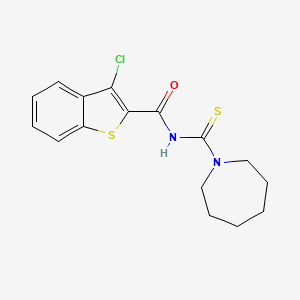![molecular formula C15H19BrN2O3 B3740747 1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B3740747.png)
1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide
Vue d'ensemble
Description
1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide, also known as BMAP, is a synthetic compound that has been widely studied for its potential therapeutic applications. BMAP belongs to the class of piperidinecarboxamide compounds and has been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of 1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is an important neurotransmitter in the brain. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been found to inhibit the replication of various viruses, including HIV-1 and HCV. Additionally, this compound has been found to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. Additionally, this compound has been found to exhibit a range of biological activities, which makes it a versatile compound for studying various cellular processes. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to elucidate its mechanism of action, which may lead to the development of more potent and selective inhibitors of the enzymes targeted by this compound. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of this compound in vivo, which will be important for its potential use as a therapeutic agent.
Applications De Recherche Scientifique
1-[(2-bromo-4-methylphenoxy)acetyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been found to have anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
1-[2-(2-bromo-4-methylphenoxy)acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c1-10-2-3-13(12(16)8-10)21-9-14(19)18-6-4-11(5-7-18)15(17)20/h2-3,8,11H,4-7,9H2,1H3,(H2,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINZRJVUGIDFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-bis[(phenoxyacetyl)amino]benzoic acid](/img/structure/B3740665.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-iodophenyl)benzamide](/img/structure/B3740673.png)
![ethyl 4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B3740677.png)
![2-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B3740685.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3740693.png)

![5-[(4-chloro-3-nitrobenzoyl)amino]isophthalic acid](/img/structure/B3740706.png)
![2-(2-chlorophenoxy)-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B3740712.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3,4-dichlorobenzoate](/img/structure/B3740720.png)
![(3-fluorophenyl){4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}methanone](/img/structure/B3740726.png)



